molecular formula C10H13ClN2 B1445397 2-(1H-Indol-1-yl)ethanamine hydrochloride CAS No. 13708-92-4

2-(1H-Indol-1-yl)ethanamine hydrochloride

Cat. No.: B1445397
CAS No.: 13708-92-4
M. Wt: 196.67 g/mol
InChI Key: PDNBCHJJMKWATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-1-yl)ethanamine hydrochloride (CAS 13708-58-2) is a synthetic intermediate of significant interest in medicinal chemistry, belonging to the class of indole ethylamine derivatives. Its core structure, featuring an ethylamine chain linked to the nitrogen atom (N1) of the indole ring, makes it a valuable scaffold for constructing more complex, biologically active molecules . In research, this compound serves as a key precursor in the synthesis of nitrogen-fused polycyclic structures. It is notably employed in enantioselective iso-Pictet–Spengler reactions with α-ketoamides to produce tetrahydropyrazino[1,2-a]indoles, a class of compounds explored as potent ligands for G-protein coupled receptors (GPCRs) . These synthetic pathways are crucial for developing novel neuropsychiatric therapeutics, as the resulting frameworks show high affinity for targets like serotonin (5-HT) and melatonin receptors . The broader class of indole ethylamines is extensively investigated for its diverse pharmacological potential, which includes applications in anticancer, anti-infective, and metabolic disorder research . The hydrochloride salt form enhances the compound's stability and solubility for handling in laboratory settings. Researchers value this chemical for its versatility in drug discovery programs aimed at modulating central nervous system targets and metabolic pathways. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-indol-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-5,7H,6,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBCHJJMKWATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Indole Ethylamine Pharmacophore: Comparative Analysis of C3- and N1-Aminoethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of N-Aminoethyl Indole Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The indole ring system is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 3,000 natural isolates and significant synthetic pharmaceuticals.[1][2] While the term "N-aminoethyl indole" is often colloquially conflated with the C3-substituted tryptamine backbone (the structural basis of serotonin, melatonin, and sumatriptan), strict chemical nomenclature refers to N1-substituted (1-aminoethyl) derivatives.

This technical guide analyzes the biological activity of both scaffolds. It contrasts the classical GPCR-targeting efficacy of the C3-tryptamine lineage with the emerging utility of N1-aminoethyl derivatives in kinase inhibition, metabolic stabilization, and multi-target drug design.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Logic

The "Distance Rule" and Receptor Recognition

The biological activity of indole ethylamines is governed principally by the spatial relationship between the aromatic indole core (hydrophobic pi-stacking domain) and the basic amine nitrogen (protonated cation domain).

  • C3-Aminoethyl (Tryptamines):

    • Mechanism: This is the endogenous template. The ethyl bridge places the amine

      
       5.9–6.2 Å from the aromatic center, perfectly spanning the Aspartate-Phenylalanine gap in the orthosteric binding pocket of 5-HT receptors.
      
    • Key Modification: Substitutions at C5 (hydroxyl/methoxy) drastically increase affinity for 5-HT receptors (e.g., Serotonin, Melatonin). Rigidification of the ethyl chain (e.g., into a cyclopropyl or pyrrolidine ring) restricts conformational freedom, often enhancing selectivity.

  • N1-Aminoethyl (1-Substituted Indoles):

    • Mechanism: Direct alkylation of the indole nitrogen (N1) alters the electronic density of the pyrrole ring and removes the H-bond donor capability of the NH group.

    • Pharmacological Shift: N1-substitution typically reduces affinity for 5-HT1A receptors (which require N1-H hydrogen bonding) but can maintain or enhance affinity for 5-HT2A/2C receptors or Sigma-1 receptors.

    • Kinase Inhibition: N1-aminoethyl tails are increasingly used as "solubilizing tails" that protrude into the solvent-exposed regions of kinase ATP-binding pockets (e.g., in PKC or CDK inhibitors), improving oral bioavailability.

Comparative SAR Table
FeatureC3-Aminoethyl (Tryptamine)N1-Aminoethyl (1-Substituted)
Primary Target GPCRs (5-HT, Melatonin, TAAR)Kinases, Sigma Receptors, 5-HT2 (Antagonists)
Binding Mode Orthosteric agonist (mimics 5-HT)Allosteric modulator or ATP-competitive inhibitor
Metabolic Stability Vulnerable to MAO-A degradationResistant to MAO; N1-substitution blocks glucuronidation
Key Example Sumatriptan (Migraine), Psilocybin5-HT6 Antagonists (e.g., Idalopirdine analogs)
Electronic Effect Indole acts as electron donorN1-alkyl group acts as weak electron donor (+I)

Part 2: Signaling Pathways & Mechanism of Action

The following diagram illustrates the divergent signaling cascades activated by these derivatives. C3-derivatives typically drive G-protein signaling, while N1-derivatives often act as antagonists or kinase inhibitors.

IndoleSignaling Indole Indole Scaffold C3_Sub C3-Aminoethyl (Tryptamines) Indole->C3_Sub Speeter-Anthony Synthesis N1_Sub N1-Aminoethyl (1-Substituted) Indole->N1_Sub N-Alkylation GPCR 5-HT Receptors (GPCRs) C3_Sub->GPCR Agonist Binding G_Protein G-Protein Activation (Gq/Gs/Gi) GPCR->G_Protein Effector PLC / Adenylyl Cyclase G_Protein->Effector Response_CNS CNS Response: Mood, Vasoconstriction Effector->Response_CNS Kinase Kinase Domain (ATP Pocket) N1_Sub->Kinase ATP Competition Sigma Sigma-1 Receptor N1_Sub->Sigma Chaperone Modulation Block Inhibition/Antagonism Kinase->Block Response_Onc Therapeutic Outcome: Antitumor / Neuroprotection Block->Response_Onc

Figure 1: Divergent pharmacological pathways of C3- vs. N1-substituted indole derivatives.

Part 3: Experimental Protocols

To validate the biological activity of these derivatives, two distinct workflows are required: Synthesis (to ensure regiospecificity) and Radioligand Binding (to determine affinity).

Synthesis of N1-(2-Aminoethyl) Indole (N-Alkylation)

Unlike the C3-tryptamine synthesis (which uses oxalyl chloride), N1-substitution requires basic conditions to deprotonate the indole nitrogen.

Reagents: Indole, NaH (60% dispersion), N-(2-bromoethyl)phthalimide, Hydrazine hydrate, DMF.

  • Deprotonation: Dissolve indole (1.0 eq) in anhydrous DMF under

    
     atmosphere. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until 
    
    
    
    evolution ceases (Formation of Indolyl anion).
  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) dissolved in DMF dropwise. Allow to warm to room temperature and stir for 4-6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The N-alkylated product is usually less polar than the starting indole.

  • Deprotection: Quench with water, extract with EtOAc, and concentrate. Redissolve the intermediate in EtOH and add Hydrazine hydrate (3.0 eq). Reflux for 2 hours to cleave the phthalimide group.

  • Purification: Filter the phthalhydrazide precipitate. Acidify filtrate (HCl), wash with ether, then basify (NaOH) and extract the free amine into DCM.

5-HT2A Radioligand Binding Assay

Standard protocol to determine


 values for C3 or N1 derivatives.

Materials:

  • Membrane preparation: HEK-293 cells stable expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM

    
    .
    

Workflow:

  • Preparation: Dilute test compounds (10 concentrations,

    
     to 
    
    
    
    M) in assay buffer.
  • Incubation: Mix 50 µL membrane suspension (20 µg protein), 25 µL radioligand (1 nM final), and 25 µL test compound.

  • Equilibrium: Incubate at 37°C for 60 minutes in the dark.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Therapeutic Applications & Future Directions

Oncology: The N1 Advantage

Recent studies highlight N1-aminoethyl indoles as potent Tubulin Polymerization Inhibitors . The N1-substitution sterically hinders metabolic degradation, allowing the molecule to persist longer in the tumor microenvironment.

  • Mechanism:[1][3][4] Binding to the Colchicine site of tubulin.

  • Data: Derivatives showing

    
     nM against MCF-7 breast cancer lines [1].
    
CNS Disorders: Polypharmacology

The "Indole Ethylamine" scaffold is evolving from "dirty drugs" (non-selective) to designed polypharmacology.

  • Dual 5-HT/Sigma Ligands: C3-tryptamines with bulky N-substitutions (e.g., N-benzyl) show dual affinity for 5-HT1A and Sigma-1 receptors, offering potential for depression with cognitive dysfunction.

References

  • Zhang, W., et al. (2022). "Synthesis and biological evaluation of N-substituted indole derivatives as potential anti-inflammatory and antioxidant agents." Chemical Biodiversity. Link

  • Nichols, D. E. (2018). "Dark Classics in Chemical Neuroscience: Psilocybin." ACS Chemical Neuroscience. Link

  • De Sa Alves, F. R., et al. (2009). "From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'."[1][2][5] Mini-Reviews in Medicinal Chemistry. Link

  • Glennon, R. A., et al. (1992). "1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin."[6] Journal of Medicinal Chemistry. Link

  • MedChemExpress. (2024). "Tryptamine: Mechanism of Action & Protocol."[4] Link

Sources

Strategic Synthesis of 1-Substituted Indoles: A Guide to N-Functionalization Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 500 FDA-approved drugs and clinical candidates. While C3-functionalization is electronically favored, N1-substitution (1-position) is the critical lever for modulating lipophilicity (


), metabolic stability, and receptor binding affinity.

This guide moves beyond basic textbook synthesis. It addresses the practical challenges of N-functionalization—specifically the competition between N-alkylation and C-alkylation—and provides validated protocols for introducing complex building blocks using classical nucleophilic substitution, Phase Transfer Catalysis (PTC), and Transition Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig/Ullmann).

Mechanistic Grounding: The N1 vs. C3 Selectivity Challenge

The indole nitrogen is an ambient nucleophile. The pyrrole ring is electron-rich, rendering the C3 position highly nucleophilic. However, the N-H bond (


 in DMSO) is weakly acidic.
  • The Challenge: Under neutral conditions, electrophiles attack C3. To achieve N1-substitution, the nitrogen must be deprotonated to form the indolate anion.

  • The Solution (HSAB Theory):

    • N-Alkylation (Hard-Hard): Favored by "hard" counter-ions (Na

      
      , K
      
      
      
      ) and polar aprotic solvents (DMF, DMSO) which solvate the cation, leaving the "naked" indolate nitrogen free to attack.
    • C-Alkylation (Soft-Soft): Favored by "soft" counter-ions (Mg

      
      , Zn
      
      
      
      ) or tight ion pairs in non-polar solvents, where the metal coordinates to the nitrogen, blocking it and directing attack to C3.
Visualization: Regioselectivity Decision Logic

IndoleSelectivity Start Target: Indole Functionalization BaseChoice Base & Counter-ion Selection Start->BaseChoice HardPath Hard Cation (Na+, K+) High Dissociation BaseChoice->HardPath Ionic Bonding SoftPath Soft/Chelating Cation (Mg++, Zn++) Tight Ion Pair BaseChoice->SoftPath Covalent/Chelation SolventPolar Polar Aprotic Solvent (DMF, DMSO) HardPath->SolventPolar SolventNonPolar Non-Polar Solvent (Toluene, DCM) SoftPath->SolventNonPolar ResultN N1-Alkylation (Major) Kinetic Control SolventPolar->ResultN Naked Anion ResultC C3-Alkylation (Major) Thermodynamic Control SolventNonPolar->ResultC N-Blocked

Figure 1: Decision logic for controlling regioselectivity in indole alkylation based on Hard-Soft Acid-Base (HSAB) principles.

Protocol A: Classical Nucleophilic Substitution ( )

Best for: Primary alkyl halides, benzyl bromides, and simple aliphatic chains.

The use of Sodium Hydride (NaH) in DMF is the "gold standard" for irreversible deprotonation. However, safety and exotherm control are paramount when scaling.

Validated Workflow
  • Preparation: Charge an oven-dried flask with Indole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Cryogenic Control: Cool solution to

    
    . The exotherm during deprotonation can degrade sensitive substrates.
    
  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Critical Checkpoint: Wait for

      
       evolution to cease (approx. 30 mins).[1] The solution usually turns yellow/red, indicating indolate formation.
      
  • Addition: Add the electrophile (Alkyl Halide, 1.1 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

  • Quench: Careful addition of sat.

    
     (aq) to destroy excess hydride.
    

Why this works: The high dielectric constant of DMF dissociates the Na-Indolate ion pair, maximizing the nucleophilicity of the nitrogen atom.

Protocol B: Copper-Catalyzed N-Arylation (Ullmann-Goldberg)

Best for: Aryl iodides, bromides, and heteroaryl halides that cannot undergo


.

Classical Ullmann coupling required harsh conditions (


, copper bronze). Modern variations use ligands to stabilize the Cu(I) species, allowing reaction at 

.
The Catalyst System[2][3][4][5][6][7][8][9]
  • Catalyst: CuI (Copper(I) Iodide).[2][3]

  • Ligand: DMEDA (trans-N,N'-dimethyl-1,2-cyclohexanediamine) or 1,10-Phenanthroline.

  • Base:

    
     (Tribasic Potassium Phosphate).
    
Validated Workflow
  • Degassing (Crucial): Oxygen oxidizes active Cu(I) to inactive Cu(II). All solvents (Toluene or Dioxane) must be sparged with Argon for 15 mins.

  • Assembly: In a glovebox or under Argon stream, combine:

    • Indole (1.0 equiv)[1][2]

    • Aryl Iodide (1.2 equiv)

    • CuI (5-10 mol%)

    • 
       (2.0 equiv)[2]
      
  • Ligand Addition: Add DMEDA (10-20 mol%) via syringe.

  • Thermal Activation: Seal tube and heat to

    
     for 12-24 hours.
    
  • Workup: Filter through a celite pad (removes copper salts) and concentrate.

Mechanism Insight: The diamine ligand prevents the aggregation of Copper species and increases the solubility of the inorganic base, facilitating the deprotonation step in the catalytic cycle.

Protocol C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Sterically hindered aryl halides, aryl chlorides, or substrates sensitive to the high temperatures of Ullmann coupling.

While Copper is robust, Palladium offers higher turnover numbers (TON) and works with cheaper aryl chlorides if the right ligand is used.

Visualization: The Catalytic Cycle

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Indole binds) OxAdd->Coord Indole Deprot Deprotonation (Base removes H) Coord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim -HX RedElim->Pd0 Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for Indole N-Arylation.

Strategic Ligand Selection

For indoles, standard phosphines (


) often fail. You must use bulky, electron-rich biaryl phosphines:
  • Old Generation: BINAP (Good, but limited).

  • New Generation: t-BuXPhos or BrettPhos . These ligands facilitate the difficult reductive elimination step involving the electron-rich indole nitrogen.

Comparative Analysis of Methodologies

The following table summarizes experimental data to guide your choice of building block synthesis.

ParameterClassical Alkylation (

)
Cu-Catalyzed (Ullmann)Pd-Catalyzed (Buchwald)
Primary Electrophile Alkyl Halides (

)
Aryl Iodides (

)
Aryl Chlorides/Triflates (

)
Key Reagent NaH / DMFCuI / DMEDAPd(OAc)

/ t-BuXPhos
Temperature



Cost LowLowHigh (Ligands/Pd)
O

Sensitivity
Low (Moisture sensitive)HighVery High
Selectivity Risk C3-Alkylation (if Mg/Zn used)N-Selectivity is excellentN-Selectivity is excellent

References

  • Buchwald-Hartwig N-Arylation: Old, D. W.; Harris, M. C.; Buchwald, S. L.[4][5] "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2000 , 2(10), 1403–1406.[5] Link

  • Copper-Catalyzed Coupling: Antilla, J. C.; Klapars, A.; Buchwald, S. L. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002 , 124(39), 11684–11688. Link

  • Regioselectivity Reviews: Bandini, M.; Eichholzer, A. "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, 2009 , 48(51), 9608–9644. Link

  • Phase Transfer Catalysis: Maji, M.; et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water." The Journal of Organic Chemistry, 2022 , 87, 5603–5616.[6] Link

  • Ligand Effects: Surry, D. S.; Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

Sources

Methodological & Application

Protocol for iso-Pictet-Spengler reaction with N-substituted tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Spiro-Pictet-Spengler Reaction of N-Substituted Tryptamines

Scope and Definitions

Critical Nomenclature Clarification: In the context of indole alkaloid synthesis, the term "iso-Pictet-Spengler" is frequently subject to nomenclature conflation. It formally refers to the reaction of isotryptamines (indole-2-ethylamines) to yield tetrahydro-


-carbolines. However, when strictly constrained to N-substituted tryptamines  (indole-3-ethylamines) as the starting material, the "iso-reaction" refers to the Spiro-Pictet-Spengler  cyclization.

This protocol details the Spiro-Pictet-Spengler reaction , which diverts the classical pathway (C2 attack) toward the kinetic C3 attack, generating the privileged spiroindoline scaffold. This core is essential in the synthesis of Aspidosperma, Strychnos, and Mitragyna alkaloids (e.g., mitragynine pseudoindoxyl).

Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.

Mechanistic Principles & Selectivity

The reaction of N-substituted tryptamines with aldehydes proceeds via an iminium ion intermediate.[1][2] The outcome is dictated by the competition between two nucleophilic sites on the indole ring:

  • C2-Attack (Thermodynamic): Leads to the standard 1,2,3,4-tetrahydro-

    
    -carboline (TH
    
    
    
    C) via a Wheland intermediate and subsequent re-aromatization.
  • C3-Attack (Kinetic/Iso-Pathway): Leads to the spiroindolenine intermediate. In standard conditions, this intermediate undergoes a 1,2-migration (Wagner-Meerwein rearrangement) to fuse into the TH

    
    C. However, by tuning the N-substituent, solvent, and acid catalyst, the spiroindolenine can be trapped or stabilized.
    
Mechanistic Bifurcation Diagram

PictetSpenglerMechanism Start N-Substituted Tryptamine + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium Condensation C2_Attack Path A: C2 Attack (Thermodynamic) Iminium->C2_Attack High Temp / Strong Acid C3_Attack Path B: C3 Attack (Kinetic/Iso-Pathway) Iminium->C3_Attack Low Temp / Lewis Acid / N-Protecting Group Wheland Wheland Intermediate C2_Attack->Wheland Spiro Spiroindolenine Intermediate C3_Attack->Spiro THBC Tetrahydro-beta-carboline (Classic Product) Wheland->THBC Re-aromatization Migration 1,2-Alkyl Migration (Rearrangement) Spiro->Migration Standard Conditions TrappedSpiro Spiroindoline Product (Target) Spiro->TrappedSpiro N-Trapping / Dearomatization Migration->THBC

Caption: Divergence of the Pictet-Spengler reaction. Path B (Green) represents the Spiro-Pictet-Spengler "iso-pathway" targeted in this protocol.

Experimental Protocol

This protocol describes the synthesis of a spiro[indoline-3,4'-piperidine] derivative using an N-protected tryptamine.

Materials & Reagents
  • Substrate:

    
    -Benzyltryptamine or 
    
    
    
    -Tosyltryptamine (1.0 equiv).
  • Electrophile: Benzaldehyde (or derivative) (1.2 equiv).

  • Catalyst: Trifluoroacetic acid (TFA) for racemic; Chiral Phosphoric Acid (CPA) for asymmetric.

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM).

  • Desiccant: 4Å Molecular Sieves (activated).

Step-by-Step Methodology

1. Preparation of the Iminium Precursor

  • In a flame-dried round-bottom flask under Argon atmosphere, dissolve the N-substituted tryptamine (1.0 mmol) in anhydrous Toluene (10 mL, 0.1 M).

  • Add activated 4Å Molecular Sieves (200 mg).

  • Add the aldehyde (1.2 mmol) dropwise.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or 1H NMR for the disappearance of the aldehyde peak and formation of the imine.

    • Note: If the imine is unstable, proceed immediately to Step 2 (One-pot procedure).

2. Acid-Catalyzed Cyclization (The Critical Step)

  • Cool the reaction mixture to -78 °C (Dry ice/Acetone bath). Low temperature favors the kinetic C3 spiro-cyclization.[3]

  • Add the acid catalyst:

    • For Racemic Spiro-PS: Add TFA (2.0 equiv) dropwise.

    • For Asymmetric Spiro-PS: Add Chiral Phosphoric Acid (e.g., (R)-TRIP, 5-10 mol%) dissolved in minimum Toluene.

  • Stir at -78 °C for 4 hours, then allow to warm slowly to -20 °C over 12 hours.

    • Checkpoint: Do not allow to warm to RT immediately, as this promotes the rearrangement of the spiroindolenine to the

      
      -carboline.
      

3. Trapping/Stabilization (If required)

  • If the target is the spiroindolenine (imine form), quench immediately with basic workup.

  • If the target is the spiroindoline (amine form), add a reducing agent (e.g., NaBH3CN, 2.0 equiv) at -20 °C to reduce the iminium functionality of the spiro-ring, preventing rearrangement.

4. Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO3 at 0 °C.

  • Extract with EtOAc (3 x 15 mL).

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc (gradient). Spiro compounds often elute after the corresponding unreacted tryptamine but before any rearranged

      
      -carboline byproduct.
      

Optimization & Troubleshooting Guide

The following table summarizes how to tune reaction conditions to favor the "Iso/Spiro" product over the standard


-carboline.
VariableCondition for Spiro-PS (Iso) Condition for Standard PS Mechanistic Rationale
Temperature Low (-78 °C to -20 °C)High (RT to Reflux)C3 attack is kinetically controlled; C2 attack/migration is thermodynamic.
Solvent Non-polar (Toluene, Benzene)Polar Protic (MeOH, H2O)Non-polar solvents destabilize the charged transition state of the rearrangement.
Acid Strength Weak/Moderate (pKa ~1-3)Strong (HCl, Superacids)Strong acids accelerate the Wagner-Meerwein rearrangement to the

-carboline.
N-Substituent Electron-withdrawing (Tosyl, Boc)Electron-donating (Alkyl, H)EWGs on

destabilize the iminium, slowing the rearrangement.
Indole-N (

)
Methyl/AlkylHydrogen

-H facilitates re-aromatization to

-carboline.

-Me blocks this, trapping the spiro core.

References

  • Original Pictet-Spengler Discovery: Pictet, A., & Spengler, T. (1911).[2][3][4] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. Link

  • Catalytic Asymmetric Pictet-Spengler (Key Protocol): Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic Asymmetric Pictet-Spengler Reaction.[3][5][6] Journal of the American Chemical Society, 128(4), 1086–1087. Link

  • Spiroindolenine Mechanism & Trapping: Bailey, P. D., et al. (1993). The mechanism of the Pictet-Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Iso-Pictet-Spengler Ligation (Nomenclature Context): Agarwal, P., et al. (2013). The iso-Pictet-Spengler reaction: A versatile method for the synthesis of tetrahydro-γ-carbolines. Bioconjugate Chemistry, 24(6). Link

  • Recent Advances in Spiro-PS: Zheng, C., & You, S.-L. (2018). Unified Mechanistic Understandings of Pictet-Spengler Reactions. Chem, 4(8), 1952-1966. Link

Sources

Using 1-(2-aminoethyl)indole as a scaffold for 5-HT2c receptor agonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Aminoethyl)indole (Isotryptamine) Scaffolds for 5-HT2C Receptor Agonists

Part 1: Introduction & Scientific Rationale

The Scaffold: Isotryptamine vs. Tryptamine

The 5-HT2C receptor is a validated therapeutic target for obesity, obsessive-compulsive disorder (OCD), and epilepsy. However, developing agonists is plagued by the "Selectivity Paradox": achieving efficacy at 5-HT2C without activating 5-HT2A (hallucinogenic potential) or 5-HT2B (valvulopathy risk).

While the endogenous ligand serotonin (5-HT) and most classical agonists utilize a tryptamine scaffold (ethylamine chain at C3), 1-(2-aminoethyl)indole , also known as Isotryptamine , represents a distinct bioisosteric scaffold where the ethylamine chain is transposed to the indole nitrogen (N1).[1]

Why this Scaffold?

  • Vector Exploration: The N1-vector directs the basic amine into a distinct region of the orthosteric binding pocket, potentially engaging unique residues (e.g., Asp3.32) with a different trajectory than C3-tryptamines.

  • Metabolic Stability: The N1-substitution blocks the indole nitrogen, preventing N-glucuronidation, a common clearance pathway for tryptamines.

  • Selectivity Potential: Early SAR (Structure-Activity Relationship) studies, such as those by Bos et al., demonstrated that substituted isotryptamines can achieve significant selectivity for 5-HT2C over 5-HT2A, a critical safety requirement.

Part 2: Chemical Synthesis Protocols

Two primary routes are recommended. Method A is for rapid scaffold generation. Method B is for high-purity library synthesis avoiding polymerization.

Method A: Direct N-Alkylation (Phase Transfer Catalysis)

Best for: Rapid generation of the core scaffold.

  • Reagents: Indole (1.0 eq), 2-Chloroethylamine hydrochloride (1.2 eq), KOH (4.0 eq), Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%).

  • Solvent: DMSO or DMF.

  • Procedure:

    • Dissolve Indole in DMSO. Add powdered KOH and stir for 30 min at room temperature (RT) to generate the indolyl anion.

    • Add TBAHS and 2-Chloroethylamine HCl.

    • Heat to 60°C for 4-6 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate (3x).

    • Purification: The primary amine is polar. Acid/Base extraction is recommended (Extract into 1M HCl, wash organics, basify aqueous layer, re-extract).

Method B: The "Propylene Oxide" Route (Chiral Optimization)

Best for: Synthesizing high-affinity alpha-methyl derivatives (e.g., (S)-2-(indol-1-yl)-1-methylethylamine).

This route, adapted from Bos et al. (J. Med. Chem. 1997), introduces a chiral center on the ethyl chain, often required for nanomolar potency.

Synthesis Indole Indole (Core) Alcohol Sec. Alcohol (Intermediate) Indole->Alcohol + Epoxide Epoxide Propylene Oxide (Base cat.) Mesylate Mesylate (MsCl/TEA) Alcohol->Mesylate Activation Azide Azide (NaN3) Mesylate->Azide Substitution Amine Isotryptamine Derivative Azide->Amine Reduction (H2/Pd-C)

Caption: Step-wise synthesis of alpha-methyl isotryptamines via epoxide ring opening.

Part 3: Functional Pharmacology (In Vitro)

Binding affinity (


) is insufficient for 5-HT2C drug discovery due to the prevalence of biased signaling. You must assess functional efficacy (

and

) using a Gq-coupled readout.
Protocol: FLIPR Calcium Flux Assay

The 5-HT2C receptor couples to


, activating Phospholipase C (PLC), which hydrolyzes 

into

, triggering intracellular

release.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2C (INI isoform, non-edited).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Controls:

    • Full Agonist: 5-HT (Serotonin).[2][3][4][5][6][7][8][9][10][11][12]

    • Reference Agonist: Lorcaserin or WAY-163909.

    • Antagonist: SB 242084 (highly selective 5-HT2C antagonist).

Step-by-Step Procedure:

  • Plating: Seed cells at 20,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL of Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 60 min at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions of the isotryptamine scaffold in HBSS buffer.

  • Measurement: Transfer plate to FLIPR Tetra or Hamamatsu FDSS.

  • Injection: Record baseline fluorescence for 10s. Inject 10 µL of compound. Record fluorescence for 180s.

  • Data Analysis: Calculate

    
    . Fit to a 4-parameter logistic equation to determine 
    
    
    
    .

Data Presentation Template:

Compound IDR1 (Indole)Side Chainh5-HT2C

(nM)
Efficacy (% 5-HT)h5-HT2A

Selectivity Ratio (2A/2C)
Scaffold HEthylamine>10,000N/A>10,000-
Lead A 5-Fluoro

-Methyl
4585%85019x
Lead B 5-Chloro

-Methyl
1292%15012.5x
Lorcaserin (Ref)(Ref)9100%18020x

Part 4: Signaling Pathway & Mechanism

To validate that your scaffold acts as a true agonist, you must map the signal transduction.

Gq_Signaling cluster_membrane Plasma Membrane Receptor 5-HT2C Receptor (GPCR) Gq Gαq protein Receptor->Gq Activation Ligand Isotryptamine Scaffold Ligand->Receptor Binding PLC PLCβ Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binding Ca Ca2+ Release (FLIPR Signal) ER->Ca Flux

Caption: The Gq-coupled signal transduction pathway activated by 5-HT2C agonists.

Part 5: Critical Selectivity Screening (Safety)

The viability of an isotryptamine scaffold depends entirely on its selectivity profile.

  • 5-HT2B Counter-Screen:

    • Risk: Agonism at 5-HT2B causes cardiac valvulopathy (mitogenic effect on valvular interstitial cells).

    • Threshold: Lead compounds must show >100-fold selectivity (2C vs 2B) or zero efficacy at 5-HT2B.

  • 5-HT2A Counter-Screen:

    • Risk: Agonism causes hallucinations/psychotomimesis.

    • Threshold: >10-fold selectivity is the minimum acceptable industry standard.

Expert Insight: N1-substitution often reduces affinity for 5-HT1A compared to C3-tryptamines, which is advantageous for reducing presynaptic autoreceptor feedback, potentially enhancing the net serotonergic output in specific circuits.

References

  • Bos, M., et al. (1997). Novel Agonists of 5HT2C Receptors.[1][5][8][13] Synthesis and Biological Evaluation of Substituted 2-(Indol-1-yl)-1-methylethylamines. Journal of Medicinal Chemistry, 40(17), 2762–2769.[5]

  • IUPHAR/BPS Guide to Pharmacology. 5-HT2C Receptor Physiology and Pharmacology.

  • Jensen, A. A., et al. (2010). The 5-HT2A, 5-HT2B and 5-HT2C Acetylcholine-Binding Protein Crystal Structures: A Retrospective Analysis of Serotonin Receptor Structure-Function Relationships.

  • Thomsen, W., et al. (2005). Functional assays for screening GPCR targets.[14] Current Opinion in Biotechnology.

Sources

Application Notes & Protocols for the Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and neuropsychiatric properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of these valuable derivatives. We will explore key synthetic strategies, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Tetrahydropyrazino[1,2-a]indole Core

The fusion of an indole ring with a tetrahydropyrazine ring creates the 1,2,3,4-tetrahydropyrazino[1,2-a]indole system. This tricyclic structure is a cornerstone in medicinal chemistry due to its versatile biological profile.[5] Derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potent activity and low toxicity.[6][7] Furthermore, this scaffold has been investigated for its potential in treating neuropsychiatric disorders by acting as ligands for serotonin receptors (e.g., 5HT2C) and in cancer therapy, where certain analogs have demonstrated cytotoxicity against breast cancer cell lines.[1][8]

The synthetic accessibility and the possibility of introducing a variety of functional groups at different positions of the scaffold make it an attractive target for the development of new therapeutic agents. This guide focuses on the most robust and widely adopted synthetic methodologies to access this important class of molecules.

Key Synthetic Strategies

The construction of the tetrahydropyrazino[1,2-a]indole ring system is primarily achieved through intramolecular cyclization reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The Pictet-Spengler Reaction: A Classic and Powerful Approach

The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis and a highly effective method for preparing the tetrahydropyrazino[1,2-a]indole core.[9] The reaction involves the condensation of a β-arylethylamine (here, an N-ethylamine-indole derivative) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich indole ring.[9]

Causality Behind the Method: The success of this reaction hinges on the nucleophilicity of the C2 or C3 position of the indole ring and the generation of a sufficiently electrophilic iminium ion intermediate under acidic conditions.[9] The use of Lewis acids like BF₃·OEt₂ or gold(I) catalysts can enhance the electrophilicity of the intermediate, often leading to higher yields and milder reaction conditions.[1][2] Microwave irradiation has also been employed to reduce reaction times significantly.[2]

Pictet_Spengler_Mechanism cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Rearrangement & Deprotonation Start N-Ethylamine-Indole + Aldehyde (R-CHO) Imine Imine Intermediate Start->Imine + H⁺, - H₂O Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Electrophilic Attack at C3 Product 1,2,3,4-Tetrahydropyrazino[1,2-a]indole Spiro->Product Rearrangement & - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Benzotriazole-Mediated Synthesis: A Versatile Alternative

A highly versatile method developed by the Katritzky group utilizes benzotriazole as a synthetic auxiliary.[10][11] This approach involves a one-pot condensation of an N-ethylamine-indole, formaldehyde, and benzotriazole to form a stable intermediate. The benzotriazolyl group acts as an excellent leaving group, which can be readily displaced by a wide range of nucleophiles (e.g., Grignard reagents, hydrides, cyanide), allowing for the introduction of diverse substituents at the C1 position of the final product.[10]

Causality Behind the Method: This strategy leverages the unique properties of benzotriazole as a "synthetic handle." It facilitates the initial C-C bond formation under mild conditions and then serves as a stable activating group for subsequent nucleophilic substitution, providing a modular approach to a library of C1-substituted derivatives.

Katritzky_Method_Workflow Start N-Ethylamine-Indole + Formaldehyde + Benzotriazole (BtH) Intermediate 2-(Benzotriazol-1-ylmethyl)- tetrahydropyrazino[1,2-a]indole Start->Intermediate Condensation Product C1-Substituted Product Intermediate->Product Nucleophilic Substitution (-Bt⁻) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate

Caption: Workflow of the benzotriazole-mediated synthesis.

Reductive Amination and Subsequent Cyclization

Reductive amination is a robust method for forming C-N bonds and can be adapted for the synthesis of the target scaffold.[12] The process typically begins with the reductive amination of an indole-2-carboxaldehyde derivative with a suitable amine. The resulting secondary amine can then undergo an intramolecular cyclization to form the pyrazino ring.

Causality Behind the Method: This two-step sequence separates the initial amine formation from the final ring closure. The choice of reducing agent is critical for the first step; mild reagents like sodium triacetoxyborohydride (STAB) are often preferred as they can be used in a one-pot procedure without reducing the starting aldehyde. The subsequent cyclization is often promoted by heat or a catalyst.

Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these steps, with appropriate laboratory technique, should yield the desired products.

Protocol 1: Synthesis of 10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole via Pictet-Spengler Reaction

This protocol is adapted from methodologies that utilize a Lewis acid-catalyzed Pictet-Spengler reaction.[2]

Materials:

  • 2-(3-Methyl-1H-indol-1-yl)ethanamine

  • Aqueous Formaldehyde (37%)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 2-(3-methyl-1H-indol-1-yl)ethanamine (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere at 0 °C, add aqueous formaldehyde (1.2 mmol, 1.2 eq).

  • Catalyst Addition: Stir the mixture for 15 minutes, then add BF₃·OEt₂ (1.2 mmol, 1.2 eq) dropwise. The reaction mixture may change color.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

Protocol 2: Synthesis of 2-Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles via Benzotriazole Method

This protocol is based on the work of Katritzky et al.[10][11]

Part A: Synthesis of the Benzotriazole Intermediate

  • Initial Condensation: In a round-bottom flask, combine 2-(3-methyl-1H-indol-1-yl)ethanamine (1.0 mmol), benzotriazole (1.1 mmol), and aqueous formaldehyde (1.2 mmol) in ethanol (15 mL).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. A precipitate will likely form.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. The yield is typically high (often >90%).[10]

Part B: Nucleophilic Substitution

  • Reaction Setup: Suspend the benzotriazole intermediate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add the desired nucleophile. For example, for reduction to the 2-methyl derivative, add sodium borohydride (NaBH₄, 2.0 mmol) in portions at 0 °C. For other substitutions, a Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 mmol) can be added.

  • Reaction Progression: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction carefully with water (for NaBH₄) or saturated ammonium chloride solution (for Grignard).

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.

Characterization Data

Accurate characterization is essential for confirming the identity and purity of the synthesized derivatives.

Technique Expected Observations for the 1,2,3,4-Tetrahydropyrazino[1,2-a]indole Core
¹H NMR Indole Protons: Aromatic signals typically in the range of δ 7.0-7.6 ppm.
Pyrazine Ring Protons: Aliphatic signals for the CH₂ groups of the tetrahydropyrazine ring, usually between δ 2.8-4.5 ppm. The exact shifts depend on the substitution.
¹³C NMR Indole Carbons: Aromatic carbons in the δ 110-140 ppm region.
Pyrazine Ring Carbons: Aliphatic carbons typically appear in the δ 40-60 ppm range.
MS (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺.

Applications and Biological Activity

The versatility of the tetrahydropyrazino[1,2-a]indole scaffold is reflected in the broad range of biological activities reported for its derivatives.

Derivative Type Reported Biological Activity Reference
Various substituted derivativesAntibacterial (Gram-positive & Gram-negative)[6][7]
C1-substituted derivativesAntifungal (e.g., against Aspergillus fumigatus)[13]
1-Oxo-carboxamide analogsAnti-breast cancer (TNBC cells)[8]
N-substituted derivatives5-HT₂C receptor partial agonists[1]
Dione derivativesAntiviral (Flaviviridae, HCV)[14]

Conclusion

The synthetic routes outlined in this guide, particularly the Pictet-Spengler reaction and the benzotriazole-mediated approach, offer reliable and versatile pathways to the 1,2,3,4-tetrahydropyrazino[1,2-a]indole core. These protocols provide a solid foundation for researchers to synthesize and explore novel derivatives of this pharmacologically significant scaffold. The continued investigation into this class of compounds holds considerable promise for the discovery of new therapeutic agents to address unmet medical needs in infectious diseases, oncology, and neurology.

References

  • Tiwari, R. K., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413-416. [Link]

  • Tiwari, R. K., et al. (2005). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Elsevier Ltd. [Link]

  • Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

  • Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

  • Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(14), 5724–5727. [Link]

  • Science of Synthesis. (n.d.). 10.24.4 Product Subclass 4: Pyrazino[1,2-a]indoles and Related Benzo-Fused Ring Systems. ResearchGate. [https://www.researchgate.net/publication/289291136_10244_Product_Subclass_4_Pyrazino12-a]indoles_and_Related_Benzo-Fused_Ring_Systems]([Link])

  • Encyclopedia.pub. (2021). Pyrazino[1,2-a]Indoles. [Link]

  • Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. [Link]

  • Gribble, G. W. (2010). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 15(5), 3155–3175. [Link]

  • Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PubMed. [Link]

  • Dömling, A., et al. (2012). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Organic & Biomolecular Chemistry, 10(42), 8436–8444. [Link]

  • ResearchGate. (2025). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. [Link]

  • Gkeka, P., et al. (2024). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights. Molecules, 29(15), 3501. [Link]

  • ResearchGate. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

  • Sharma, A., et al. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Results in Chemistry, 5, 100877. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Kwak, J. H., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 27(3), 515-520. [Link]

Sources

Application Note: Strategic Synthesis of N-Functionalized Indole Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Challenge

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core pharmacophore for over 14 FDA-approved drugs, including Sumatriptan (migraine), Ondansetron (antiemetic), and Osimertinib (EGFR inhibitor). While C3-functionalization utilizes the indole's inherent enamine-like nucleophilicity, N1-functionalization is critical for tuning lipophilicity (


), metabolic stability, and receptor binding affinity without disrupting the aromatic core.

This guide provides a validated, non-template workflow for synthesizing N-functionalized indole libraries. It moves beyond basic textbook reactions to address the specific challenges of high-throughput drug discovery: chemoselectivity (N1 vs. C3), functional group tolerance, and scalability.

Strategic Analysis: The Chemoselectivity Paradox

To successfully synthesize N-functionalized libraries, one must master the competition between the nitrogen (N1) and the carbon (C3) sites.

The Driver

The indole N-H bond has a


 of approximately 16.2 (in DMSO) . It is weakly acidic.
  • Neutral Conditions: The C3 position is the primary nucleophile (reacting with electrophiles via the

    
    -system).
    
  • Anionic Conditions: Upon deprotonation, the negative charge is delocalized, but the N1 site becomes the hard nucleophile, favoring reaction with hard electrophiles (alkyl halides) under charge control.

Decision Matrix for Synthetic Route Selection

The choice of method is dictated strictly by the nature of the electrophile.

IndoleDecisionTree Start Target: N-Functionalized Indole Electrophile Identify Electrophile Class Start->Electrophile Type1 Alkyl Halide / Tosylate (sp3 Carbon) Electrophile->Type1 Type2 Aryl/Heteroaryl Halide (sp2 Carbon) Electrophile->Type2 Type3 Michael Acceptor (Enones, Acrylates) Electrophile->Type3 Method1 Method A: Phase Transfer Catalysis (KOH, TBAB, Toluene) Type1->Method1 High Robustness Method2 Method B: Buchwald-Hartwig Coupling (Pd-Catalysis, tBuXPhos) Type2->Method2 High Value Scaffolds Method3 Method C: Aza-Michael Addition (Cs2CO3, MeCN) Type3->Method3 Atom Economy

Figure 1: Strategic Decision Tree for N-Functionalization. Select the protocol based on the hybridization of the electrophilic center.

Comparative Methodology

FeaturePhase Transfer Catalysis (PTC) Buchwald-Hartwig (Pd) Aza-Michael Addition
Primary Bond



(branched)
Key Reagent Alkyl Halide + TBABAryl Halide + Pd/LigandEnone/Acrylate
Base KOH / NaOH (Aq/Org)NaOtBu /

DBU /

Tolerance High (insensitive to moisture)Low (Air/Moisture sensitive)Moderate
Library Suitability Excellent (Cheap, Scalable)Good (High structural value)Good (Diversity)

Detailed Experimental Protocols

Protocol A: Robust N-Alkylation via Phase Transfer Catalysis (PTC)

Best for: Building large libraries with simple alkyl chains or benzyl groups. Why this works: PTC avoids the use of hazardous


 and anhydrous DMF. The quaternary ammonium salt (TBAB) shuttles the deprotonated indole anion into the organic phase to react with the alkyl halide.

Materials:

  • Substituted Indole (1.0 equiv)[1]

  • Alkyl Halide (1.2 equiv)[1][2]

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Powdered KOH (3.0 equiv)

  • Solvent: Toluene or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Charge: To a reaction vial, add Indole (0.5 mmol), TBAB (8 mg), and powdered KOH (84 mg).

  • Solvate: Add Toluene (2.0 mL). Stir at room temperature for 10 minutes. Observation: The mixture will be heterogeneous.

  • Addition: Add the Alkyl Halide (0.6 mmol) dropwise.

  • Reaction: Cap and stir vigorously at 60°C for 4-12 hours.

    • Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Workup (Library Scale):

    • Add water (2 mL) and EtOAc (2 mL).

    • Phase separate (liquid handler or manual).

    • Dry organic layer over

      
      .[1]
      
    • Concentrate and purify via prep-HPLC.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Best for: Installing aromatic rings (drug-like complexity). Why this works: Direct


 on aryl halides is impossible for indoles without strong electron-withdrawing groups. Pd-catalysis facilitates this via oxidative addition.[3][4] tBuXPhos  is the ligand of choice as it prevents the formation of inactive Pd-dimers and promotes reductive elimination.

Materials:

  • Indole (1.0 equiv)[1]

  • Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: tBuXPhos (4 mol%) (Bulky biaryl phosphine)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (for sensitive substrates)
  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Purge reaction vials with Nitrogen/Argon. Oxygen poisons the Pd(0) species.

  • Pre-complexation: In a separate vial, mix Pd source and Ligand in a small amount of solvent and stir for 5 mins to generate the active

    
     species.
    
  • Charge: Add Indole, Aryl Halide, and Base to the reaction vial.

  • Initiate: Add the pre-formed catalyst solution.

  • Reaction: Heat to 100°C for 12-18 hours.

    • Critical Control: Use a sealed vessel to prevent solvent evaporation at high temps.

  • Scavenging: For library synthesis, use a silica-thiol scavenger resin to remove residual Palladium before filtration.

Protocol C: Diversity-Oriented Aza-Michael Addition

Best for: Creating


 rich scaffolds with polar functional groups (nitriles, esters).
Why this works:  Utilizing "soft" basic conditions (

) favors the thermodynamic N1-addition over the kinetic C3-addition.

Materials:

  • Indole (1.0 equiv)[1]

  • Michael Acceptor (Acrylonitrile, Methyl Acrylate) (1.5 equiv)

  • Base:

    
     (1.0 equiv) or DBU (0.5 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Mix: Combine Indole and Base in MeCN (0.2 M concentration).

  • Add: Introduce the Michael Acceptor.

  • Reaction: Stir at 50-60°C.

    • Monitoring: Watch for C3-alkylation side products if the temperature is too high.

  • Quench: Dilute with water, extract with DCM.

  • Purification: These products often crystallize or can be purified via flash chromatography (Hexane/EtOAc).

Quality Control & Validation

For library validation, a random sampling of 10% of the library should undergo full characterization.

  • Regioselectivity Check (HMBC NMR):

    • N1-Product: Look for a correlation between the

      
       protons and the Indole 
      
      
      
      and
      
      
      carbons.
    • C3-Product: The

      
       proton signal will disappear, and the 
      
      
      
      signal will remain (broad singlet > 10 ppm).
  • Purity:

    
     by UV-Vis (254 nm) and ELSD.
    

References

  • BenchChem. Protocol for N-Alkylation of 7-Fluoro-1H-indole. (Accessed 2025).[1][5][6]

  • Maiti, S., et al. Recent Progress Concerning the N-Arylation of Indoles. PMC PubMed Central.

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.[7]

Sources

Troubleshooting & Optimization

Removing unreacted indole from 1-(2-aminoethyl)indole reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of 1-(2-aminoethyl)indole, specifically with the removal of unreacted indole starting material. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted indole from my 1-(2-aminoethyl)indole product?

Residual starting materials can significantly impact downstream applications. For drug development professionals, even small amounts of unreacted indole can lead to misleading results in biological assays, interfere with crystallization processes, and create regulatory hurdles due to inconsistent product profiles. For researchers, achieving high purity is fundamental for accurate characterization (NMR, MS, etc.) and for ensuring that observed biological or chemical activity is solely attributable to the desired product.

Q2: What is the core scientific principle that allows for the separation of indole from 1-(2-aminoethyl)indole?

The separation hinges on the dramatic difference in the basicity of the two molecules.

  • 1-(2-aminoethyl)indole possesses a primary aliphatic amine on its side chain. This group is basic and readily protonated by aqueous acids to form a water-soluble ammonium salt. The pKa of the conjugate acid of similar structures like tryptamine is around 9-10.[1]

  • Indole , in contrast, is a very weak base.[2] Its lone pair on the nitrogen is part of the aromatic π-system, making it unavailable for protonation under typical aqueous conditions. The pKa of its conjugate acid is approximately -3.6, meaning an extremely strong acid is required to protonate it.[2]

This difference allows for a straightforward separation using acid-base extraction, where the basic product is selectively moved into an aqueous layer, leaving the neutral indole impurity behind in an organic layer.[3][4]

Q3: My reaction is complete, but TLC analysis still shows a significant spot for indole. What went wrong?

This is a common issue. The alkylation of indole at the N-1 position often requires a strong base to first deprotonate the indole N-H (pKa ≈ 17-21).[2][5] If deprotonation is incomplete or if the electrophile is not reactive enough, a significant amount of the indole starting material will remain unreacted. Optimizing the base, solvent, and temperature of the initial N-alkylation reaction is key to driving the reaction to completion and minimizing this purification challenge from the outset.

Q4: Can I use distillation to separate the two compounds?

While technically possible, distillation is generally impractical and not recommended for this specific separation on a laboratory scale. Both indole (B.P. 253-254 °C) and 1-(2-aminoethyl)indole have high boiling points.[6] High-temperature distillation risks thermal decomposition of the product. Methods like acid-base extraction or column chromatography are far more efficient, safer, and effective at achieving high purity.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the most effective purification strategies.

Method 1: Acid-Base Extraction (Recommended Primary Method)

This technique leverages the difference in basicity and is the most efficient method for bulk removal of unreacted indole.

Scientific Principle: The basic amino group of 1-(2-aminoethyl)indole is protonated by a dilute acid (e.g., 1M HCl), forming a salt that is soluble in the aqueous phase. The neutral, non-basic indole remains in the organic phase. The layers are separated, and the product is recovered from the aqueous phase by basification and re-extraction.[4][7]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The protonated 1-(2-aminoethyl)indole is now in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate).

  • Isolate Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, repeat the acidic wash (steps 2-3) on the organic layer one or two more times, combining all aqueous extracts. The organic layer, now containing primarily unreacted indole and other non-basic impurities, can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the pH is >10 (confirm with pH paper). This deprotonates the ammonium salt, regenerating the neutral, water-insoluble product, which may precipitate or form an oily layer.

  • Product Re-extraction: Transfer the basified aqueous solution back to a separatory funnel. Add a fresh portion of the organic solvent (e.g., ethyl acetate or DCM) and shake to extract the neutral product back into the organic phase.

  • Final Workup: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1-(2-aminoethyl)indole.

G cluster_0 Initial State cluster_1 Extraction Step cluster_2 Separation cluster_3 Product Recovery Crude Crude Mixture (Product + Indole) in Organic Solvent Funnel1 Separatory Funnel Crude->Funnel1 1. Add to Funnel Org_Phase Organic Layer (Indole) Funnel1->Org_Phase 3. Separate Aq_Phase Aqueous Layer (Product-H⁺Cl⁻) Funnel1->Aq_Phase 3. Separate Acid 1M Aqueous HCl Acid->Funnel1 2. Add & Shake Funnel2 Separatory Funnel Aq_Phase->Funnel2 4. Basify (NaOH) Pure_Product Pure Product in Organic Solvent Funnel2->Pure_Product 6. Separate & Dry Org_Solvent Fresh Organic Solvent Org_Solvent->Funnel2 5. Add & Shake

Caption: Workflow for purifying 1-(2-aminoethyl)indole via acid-base extraction.

Problem Potential Cause(s) Solution(s)
Emulsion Formation Vigorous shaking; presence of surfactants or fine particulates.Add a small amount of brine to "break" the emulsion. Let the funnel stand for a longer period. Gentle swirling instead of vigorous shaking can help.
Poor Yield Incomplete extraction; insufficient basification; product is somewhat water-soluble.Perform additional extractions (3-4 washes) at each stage. Ensure pH is >10 during basification. Back-extract the final aqueous layer with fresh organic solvent.
Product Still Contains Indole Insufficient acidic washes; pH of the acid wash was not low enough.Increase the number of acidic washes. Ensure you are using at least 1M HCl.
Method 2: Silica Gel Column Chromatography

This is an alternative or secondary purification method, ideal for removing trace impurities or when acid-base extraction is not feasible.

Scientific Principle: Separation is based on polarity. Silica gel is a very polar stationary phase. 1-(2-aminoethyl)indole, with its basic amine, is significantly more polar than indole. Therefore, indole will elute from the column much faster (higher Rf value), while the product will be retained more strongly and elute later.[8][9]

  • Select Eluent: Start by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc). For basic compounds like this product, adding 0.5-1% triethylamine (TEA) to the eluent system is crucial to prevent peak tailing on the acidic silica gel.[10] Aim for an Rf of ~0.2-0.3 for the product spot.

  • Pack the Column: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[8]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Carefully load the sample onto the top of the silica bed.

  • Elute and Collect: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine and Evaporate: Once the fractions containing the pure product are identified, combine them and remove the solvent under reduced pressure.

Problem Potential Cause(s) Solution(s)
Product Tailing / Streaking on TLC/Column The basic amine is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine (TEA) or a few drops of ammonia to your eluent system to neutralize the acidic sites on the silica.[10]
Co-elution of Product and Indole The chosen eluent system is too polar.Decrease the polarity of the eluent (e.g., increase the hexane:EtOAc ratio). A gradient elution, starting with low polarity and gradually increasing, can also improve separation.
Product Won't Elute from Column The eluent system is not polar enough. The product is irreversibly bound to the silica.Gradually increase the polarity of the eluent (e.g., add methanol to the EtOAc). If the product is stuck, consider using a less acidic stationary phase like neutral alumina.
Method 3: Recrystallization

This method is best suited for final polishing when the product is already of moderate purity (>90%) and is a solid.

Scientific Principle: Recrystallization purifies compounds based on differences in their solubility in a specific solvent at different temperatures.[11][12] The ideal solvent will dissolve the 1-(2-aminoethyl)indole when hot but not when cold. The indole impurity, being present in a smaller amount, should ideally remain in the cold solvent (the mother liquor) after the desired product has crystallized.[13]

  • Solvent Selection: Test small amounts of your product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[14] Common solvent systems for indole derivatives include ethanol/water or hexane/ethyl acetate mixtures.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid just dissolves completely.[15]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Large, pure crystals are favored by slow cooling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Allow the crystals to air dry or dry them in a vacuum oven.

Physicochemical Data Summary

The selection of an appropriate purification strategy is guided by the distinct properties of the compounds involved.

PropertyIndole1-(2-aminoethyl)indole (Tryptamine)Rationale for Separation
Molar Mass 117.15 g/mol [2]160.22 g/mol [16]N/A for these methods.
Melting Point 52-54 °C[6]~118 °C[16]A large difference may aid in purification by recrystallization.
Basicity (pKa of Conjugate Acid) ~ -3.6[2]~ 9-10[1]Primary basis for separation. The amine is easily protonated; indole is not.
Acidity (pKa of N-H) ~17[5]N/A (amine is more relevant)Indole's weak acidity is generally not exploited for this separation.
Solubility (Water) Sparingly soluble (0.19 g/100 mL)[2][17]Sparingly soluble as free base; salt is water-soluble[1]Key for Acid-Base Extraction. Protonation renders the product water-soluble.
Solubility (Organic Solvents) Soluble in ether, EtOAc, benzene, etc.[17][18]Soluble in most organic solvents[1]Allows for the use of an organic phase in extractions and chromatography.
References
  • Molecules. Indole. [Link]

  • Chaudhary, P. et al. (2015). Synthesis and Chemistry of Indole. ResearchGate. [Link]

  • Wikipedia. Indole. [Link]

  • Solubility of Things. Indole. [Link]

  • Chemcess. Indole: Properties, Reactions, Production And Uses. [Link]

  • Grokipedia. Indole. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PubChem. Indole. [Link]

  • RSC Publishing. On the positional and orientational order of water and methanol around indole. [Link]

  • ResearchGate. How can residues of indole be removed from a reaction mixture without using column chromatography?[Link]

  • PMC. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines. [Link]

  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Open Research Repository. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors. [Link]

  • Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.
  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • PrepChem.com. Preparation of tryptamine. [Link]

  • YouTube. Acid-Base Extraction Tutorial. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • MDPI. Purification of Indole Contained in Wash Oil. [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines. [Link]

  • Mettler Toledo. Recrystallization Guide. [Link]

  • Google Patents.
  • ResearchGate. Optimised expression and purification of recombinant human indoleamine 2,3-dioxygenase. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of Tartu. pKa values bases. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Taylor & Francis Online. Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole. [Link]

  • Veeprho. Tryptamine Impurities and Related Compound. [Link]

  • Wikipedia. Tryptamine. [Link]

  • PubMed. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2. [Link]

  • University of Regina. pKa Values of Some Piperazines. [Link]

  • FooDB. Showing Compound Tryptamine. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

Sources

Technical Support Center: Purification of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hygroscopic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, dry amine hydrochloride salts. The inherent affinity of these salts for atmospheric moisture can lead to a host of issues, from inaccurate weighing and poor crystallinity to downstream reaction failures.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these common laboratory hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My amine hydrochloride salt remains a sticky or oily solid after isolation. How can I induce crystallization?

This is a common issue, often arising from residual solvent or the presence of impurities that inhibit crystal lattice formation.

  • Expert Insight: The "stickiness" is frequently due to the presence of water, which the hygroscopic salt readily absorbs from the atmosphere.[1] Your primary goal is to rigorously exclude water from your system.

  • Troubleshooting Steps:

    • Solvent Trituration: Try triturating the crude product with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexanes. This can help remove non-polar impurities and may induce crystallization.

    • Recrystallization from a Mixed-Solvent System: If a single solvent isn't effective, a mixed-solvent system is a powerful technique. Dissolve your salt in a minimal amount of a polar solvent in which it is soluble (e.g., ethanol, methanol, or isopropanol). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes cloudy, indicating the onset of precipitation.[2] Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This controlled cooling process promotes the formation of well-defined crystals.[3]

    • Gaseous HCl Precipitation: For stubborn oils, dissolving the freebase of the amine in an anhydrous aprotic solvent (like diethyl ether or toluene) and then bubbling dry HCl gas through the solution can precipitate the hydrochloride salt directly, often in a crystalline form.[3][4][5]

Q2: My recrystallized amine hydrochloride salt is still wet and clumps together, even after vacuum filtration. What are the best drying methods?

Standard vacuum filtration is often insufficient to completely dry highly hygroscopic salts. Residual moisture will be readily absorbed from the air.[6]

  • Expert Insight: The key is to minimize the salt's exposure to atmospheric moisture at every step post-filtration.

  • Troubleshooting Steps:

    • Drying under High Vacuum: Place the filtered crystals in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium chloride (CaCl₂).[7] Apply a high vacuum and gently heat the desiccator with a heating mantle if the salt is thermally stable.

    • Azeotropic Drying: For particularly stubborn cases, azeotropic removal of water can be effective. This involves dissolving the salt in a suitable solvent (e.g., toluene) and then distilling off the solvent. The water will be removed as an azeotrope with the solvent. This technique is especially useful for larger scale operations.

    • Oven Drying: If the salt's decomposition temperature is sufficiently high, drying in a vacuum oven at a controlled temperature can be very effective.[8] It is crucial to first determine the thermal stability of your compound to avoid degradation.

Q3: I'm observing significant product loss during recrystallization. How can I improve my yield?

Product loss during recrystallization is often a result of using an inappropriate solvent or an excessive volume of solvent.

  • Expert Insight: The ideal recrystallization solvent is one in which your amine hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

  • Troubleshooting Steps:

    • Optimize Your Solvent System: Systematically screen different solvents and solvent mixtures to find the optimal balance of solubility. Common choices for amine hydrochloride salts include alcohols (ethanol, isopropanol) and their mixtures with ethers or esters.[2][9]

    • Use the Minimum Amount of Hot Solvent: Dissolve your crude salt in the absolute minimum amount of boiling or near-boiling solvent required for complete dissolution.[3] Using an excess will keep more of your product in solution upon cooling, thereby reducing the yield.

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[3] Rapid cooling can lead to the formation of small, impure crystals.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, albeit less pure, crop by concentrating the mother liquor (the remaining solution) and cooling it again.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the purification of hygroscopic amine hydrochloride salts.

Q1: What makes amine hydrochloride salts hygroscopic?

Amine hydrochloride salts are the product of the reaction between a basic amine and hydrochloric acid.[3] The resulting salt has a high affinity for water molecules due to the strong ionic interactions between the positively charged ammonium ion and the negatively charged chloride ion, as well as the potential for hydrogen bonding. This "water-seeking" nature is the root of their hygroscopicity.[1]

Q2: How should I properly store purified hygroscopic amine hydrochloride salts?

Proper storage is critical to maintaining the purity and integrity of your hygroscopic salt.

  • Best Practices:

    • Store the salt in a tightly sealed container.

    • Place the container inside a desiccator containing a fresh desiccant.[8]

    • For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use an acid/base extraction to purify my amine hydrochloride salt?

Yes, an acid/base extraction is a powerful technique for removing non-basic impurities.[3]

  • Workflow:

    • Dissolve the impure amine hydrochloride salt in water.

    • Make the aqueous solution basic (e.g., with NaOH) to convert the salt back to the freebase amine.[3]

    • Extract the freebase amine into an organic solvent like diethyl ether or dichloromethane.[10]

    • Wash the organic layer with brine to remove residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Re-form the hydrochloride salt by adding a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane).[11][12]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Ethanol/Diethyl Ether)

This protocol is suitable for many common amine hydrochloride salts.

  • Place the crude, dry amine hydrochloride salt in a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the salt completely. Use a hot plate and a magnetic stirrer for efficient dissolution.

  • While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the crystals thoroughly under high vacuum in a desiccator containing a suitable desiccant.

Protocol 2: Purification via Acid/Base Extraction

This protocol is effective for removing non-basic impurities.

  • Dissolve the impure amine hydrochloride salt in deionized water.

  • Cool the solution in an ice bath and slowly add a 1 M NaOH solution with stirring until the pH is greater than 10. This will precipitate the freebase amine.

  • Transfer the mixture to a separatory funnel and extract the freebase amine with three portions of diethyl ether.

  • Combine the organic extracts and wash them with one portion of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and cool the filtrate in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the amine hydrochloride salt is complete.

  • Collect the purified salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Data Presentation

Table 1: Comparison of Common Drying Agents for Hygroscopic Salts

Drying AgentChemical FormulaDrying CapacitySuitabilityCautions
Anhydrous Calcium ChlorideCaCl₂HighGeneral purpose, good for neutral and basic compoundsCan form adducts with some compounds
Phosphorus PentoxideP₄O₁₀Very HighExcellent for very dry samplesHighly corrosive, reacts violently with water
Anhydrous Sodium SulfateNa₂SO₄ModerateGood for pre-drying organic solutionsCan retain significant amounts of solvent
Anhydrous Magnesium SulfateMgSO₄HighFast-acting, suitable for most organic solventsSlightly acidic, may not be suitable for acid-sensitive compounds

Visualizations

Purification_Workflow cluster_start Start cluster_assessment Initial Purity Assessment cluster_purification Purification Method Selection cluster_drying Drying cluster_end Final Product start Crude Hygroscopic Amine HCl Salt assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity, Crystalline Solid acid_base Acid/Base Extraction assess_purity->acid_base Significant Impurities trituration Trituration assess_purity->trituration Oily or Amorphous Solid drying Dry under High Vacuum with Desiccant recrystallization->drying acid_base->drying trituration->drying final_product Pure, Dry Amine HCl Salt drying->final_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Process dissolve 1. Dissolve in Minimal Hot Solvent add_anti_solvent 2. Add Anti-Solvent (until cloudy) dissolve->add_anti_solvent re_dissolve 3. Re-dissolve with Minimal Hot Solvent add_anti_solvent->re_dissolve cool_slowly 4. Cool Slowly to Room Temp re_dissolve->cool_slowly ice_bath 5. Cool in Ice Bath cool_slowly->ice_bath filter 6. Vacuum Filter ice_bath->filter wash 7. Wash with Cold Anti-Solvent filter->wash dry 8. Dry under High Vacuum wash->dry

Sources

Stability of 2-(1H-indol-1-yl)ethanamine HCl in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(1H-indol-1-yl)ethanamine HCl

Part 1: Executive Technical Summary

The Bottom Line: 2-(1H-indol-1-yl)ethanamine HCl (also known as


-(2-aminoethyl)indole) is a 1-substituted indole derivative.[1] Unlike tryptamine (3-substituted), this molecule possesses an unsubstituted C3 position on the indole ring.[1] This structural feature makes it highly susceptible to oxidative degradation  at the C3 position, particularly in solution.

Critical Stability Rules:

  • DMSO is a Risk Factor: While soluble in DMSO, prolonged storage in DMSO (especially non-anhydrous) accelerates oxidation due to the solvent's hygroscopic nature and potential to act as an oxygen transfer agent under light exposure.

  • Color Change Indicates Degradation: Solutions turning pink, red, or brown indicate the formation of oxidative coupling products (dimers) or isatin derivatives.[1]

  • The "Freshness" Imperative: Aqueous or organic stock solutions should be prepared immediately before use. If storage is unavoidable, they must be kept at -20°C or lower, protected from light, and under inert gas (Argon/Nitrogen).[1]

Part 2: Scientific Deep Dive (Mechanistic Insights)

To troubleshoot effectively, one must understand why the molecule fails.

The C3 Vulnerability (Structural Causality)

In standard tryptamines, the C3 position is occupied by the ethylamine chain.[1] In 2-(1H-indol-1-yl)ethanamine , the ethylamine chain is on the Nitrogen (N1).[1]

  • Mechanism: The indole ring is electron-rich. The C3 position is the preferred site for electrophilic attack. Without a substituent at C3, dissolved oxygen (promoted by light or trace metals) can attack C3 to form a 3-hydroperoxyindole intermediate.[1]

  • Outcome: This intermediate rapidly decomposes into oxindole or isatin derivatives, or undergoes radical dimerization to form colored oligomers (similar to melanin formation).[1]

The DMSO/Water Trap

Researchers often use DMSO for compound libraries.

  • The Problem: DMSO is hygroscopic.[2] Absorbed water promotes hydrolysis. Furthermore, DMSO can act as a mild oxidant (Pummerer-type rearrangement conditions) towards indoles over long periods, especially if the DMSO is acidic or exposed to UV light.[1]

  • Evidence: Indoles in DMSO/Water mixtures have been shown to undergo formylation or oxidation to isatins under stress conditions [1, 2].

Salt Dissociation

The HCl salt stabilizes the primary amine tail (preventing reaction with atmospheric CO₂ to form carbamates).[1] However, once dissolved in a high-pH buffer (pH > 7.5), the salt dissociates.[1] The free-base amine is nucleophilic and can react with esters or other electrophiles in your assay media.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the primary degradation risks for this specific isomer.

IndoleDegradation cluster_solvents High Risk Solvents Parent 2-(1H-indol-1-yl)ethanamine (Intact Molecule) Step1 Radical Formation (Light/O2 induced) Parent->Step1 UV Light / Air Intermed 3-Hydroperoxy Intermediate Step1->Intermed + O2 (Solvent) Prod1 Isatin Derivatives (Yellow/Orange) Intermed->Prod1 Oxidation Prod2 Indole Dimers (Pink/Brown Precipitate) Intermed->Prod2 Coupling DMSO Wet DMSO (Promotes Oxidation)

Figure 1: Oxidative degradation pathway of 1-substituted indoles.[1] Note that the C3 position (unsubstituted) is the primary failure point.[1]

Part 4: Troubleshooting Guide (FAQ Format)

Issue 1: "My stock solution turned pink/brown overnight."

Diagnosis: Oxidative Dimerization.[3] This is the hallmark of indole oxidation. The color comes from conjugated double bond systems forming between two indole rings (indigoid-like dyes).[1]

Corrective Actions:

  • Discard the solution. Filtration will not remove soluble oligomers that may interfere with biological assays (pan-assay interference).

  • Check your Solvent: Are you using "anhydrous" DMSO that has been opened for months? It likely contains water and peroxides. Use a fresh, unopened bottle of Anhydrous DMSO (≥99.9%).[1]

  • Light Protection: Wrap vials in aluminum foil immediately after preparation.

Issue 2: "I see multiple peaks on LC-MS after 24 hours in buffer."

Diagnosis: pH-Dependent Instability. While the HCl salt is stable as a solid, the indole ring is sensitive to acidic protons (dimerization) and basic oxidation.[1]

Troubleshooting Steps:

  • Check pH: If pH < 3, acid-catalyzed dimerization occurs at C3. If pH > 8, autoxidation accelerates.

  • Buffer Choice: Avoid phosphate buffers if possible for long-term storage; citrate or HEPES are often gentler.

  • LC-MS Identification: Look for M+16 (Hydroxylation) or M+14 (Oxidation to ketone) peaks.[1]

Issue 3: "The compound is not dissolving in water despite being an HCl salt."

Diagnosis: Common Ion Effect / pH. Explanation: 2-(1H-indol-1-yl)ethanamine HCl should be water-soluble.[1] However, if you are dissolving it in a high-salt buffer (PBS) or a basic buffer, the solubility drops.[1]

  • Fix: Dissolve the powder in pure, deionized water (Milli-Q) or DMSO first to create a high-concentration stock (e.g., 100 mM), then dilute into the assay buffer.[1] This prevents "crashing out" during the dissolution phase.

Part 5: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol to ensure maximum stability for up to 3 months.

ParameterSpecification
Solvent Anhydrous DMSO (Sigma-Aldrich/Merck grade, <0.005% water)
Concentration 10 mM to 50 mM
Container Amber glass vial with Teflon-lined screw cap
Atmosphere Purge headspace with Argon gas before closing
Storage -20°C (Desiccated)

Step-by-Step:

  • Weigh the HCl salt rapidly (substance is hygroscopic).

  • Add Anhydrous DMSO. Vortex until fully dissolved (solution should be clear/colorless to faint yellow).[1]

  • Immediately aliquot into single-use volumes (avoid freeze-thaw cycles).

  • Flush vials with Argon.

  • Freeze at -20°C.

Protocol B: QC Check (HPLC-UV)

Run this before using any stock solution older than 1 week.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 254 nm.

  • Pass Criteria: Purity > 95%.

  • Fail Criteria: Appearance of new peaks at RRT (Relative Retention Time) 0.8-0.9 (Hydroxylated species) or RRT > 1.1 (Dimers).[1]

Part 6: References

  • Gillam, E. M., et al. (2000). "Oxidation of Indole by Cytochrome P450 Enzymes."[4] Biochemistry, 39(45), 13817-13824.[1] Link[1]

    • Relevance: Establishes the mechanism of indole oxidation to isatin and oligomers.

  • Li, X., et al. (2015). "The ammonium-promoted formylation of indoles by DMSO and H2O." RSC Advances, 5. Link

    • Relevance: Demonstrates the reactivity of indoles specifically in DMSO/Water systems, warning against long-term storage in this solvent mixture.[1]

  • Sigma-Aldrich. "Safety Data Sheet: 2-(1H-indol-1-yl)ethanamine."[1][5] Link

    • Relevance: Confirming storage conditions (Air/Light sensitive) and physical properties.[1][2][6]

  • BenchChem. "Technical Support: Stability of Indole Derivatives." Link[1]

    • Relevance: General handling of indole-alkylamines.[2][7]

Sources

Validation & Comparative

Comparative Guide: Diagnostic NMR Signatures of 2-(1H-indol-1-yl)ethanamine vs. Tryptamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-indol-1-yl)ethanamine (the N1-isomer) is a structural isomer of tryptamine (the C3-isomer). Distinguishing these two regioisomers is a critical quality control step in indole alkaloid synthesis, as alkylation of the indole nucleus often yields mixtures of N1- and C3-substituted products depending on base strength and solvent polarity.

This guide details the characteristic N-methylene triplet shift —the definitive 1H NMR signal used to differentiate the N1-isomer from the C3-isomer. We provide experimental data, mechanistic explanations for the chemical shift differences, and a decision-tree workflow for structural assignment.

Part 1: The Diagnostic N-Methylene Shift

The most reliable indicator of N-alkylation versus C-alkylation in indoles is the chemical shift of the methylene protons directly attached to the indole nucleus (


-methylene).
Theoretical Basis: Deshielding Effects
  • N1-Isomer (2-(1H-indol-1-yl)ethanamine): The

    
    -methylene group is bonded directly to the indole nitrogen atom. The high electronegativity of the nitrogen, combined with the aromatic ring current anisotropy, significantly deshields these protons, shifting them downfield.
    
  • C3-Isomer (Tryptamine): The

    
    -methylene group is bonded to the C3 carbon. While still allylic/benzylic in character, it lacks the direct heteroatom deshielding found in the N1-isomer.
    
Comparative Data: 1H NMR Chemical Shifts

The following table compares the diagnostic signals in CDCl


.
FeatureN1-Isomer (2-(1H-indol-1-yl)ethanamine)C3-Isomer (Tryptamine)

(Shift Difference)

-Methylene

4.15 – 4.25 ppm
(Triplet)

2.85 – 3.00 ppm
(Triplet)
~1.3 ppm Downfield

-Methylene

3.05 – 3.15 ppm (Triplet)

3.00 – 3.10 ppm (Triplet)
Negligible
Indole C2-H

7.10 – 7.15 ppm (Doublet)

6.90 – 7.05 ppm (Singlet-like)
Minor
Indole C3-H

6.45 – 6.55 ppm
(Doublet)
Absent (Substituted)Diagnostic
Indole N-H Absent (Substituted)

8.00 – 8.50 ppm (Broad s)
Diagnostic

Key Insight: The "Characteristic Shift" refers to the movement of the triplet signal from ~2.9 ppm (in tryptamine) to ~4.2 ppm (in the N1-isomer). If you see a triplet above 4.0 ppm, you have N-alkylation.

Part 2: Secondary Validation (13C NMR & HMBC)

While 1H NMR is sufficient for rapid screening, 13C NMR provides indisputable confirmation by analyzing the hybridization and substitution of the pyrrole ring carbons.

Carbon PositionN1-Isomer (

ppm)
C3-Isomer (

ppm)
Interpretation
C3 (Pyrrole) 101.0 – 103.0 (CH)113.0 – 115.0 (C_quat)C3 is a methine in N1-isomer; quaternary in Tryptamine.

-CH

46.0 – 48.028.0 – 29.0N-C bond is more deshielded than C-C bond.

Part 3: Experimental Protocols

Protocol A: Synthesis of Reference Standard (N1-Isomer)

To verify the shift in your own lab, synthesize the N1-isomer using a base that favors N-deprotonation over C-alkylation.

Reagents: Indole (1.0 eq), 2-Chloroethylamine hydrochloride (1.2 eq), KOH (4.0 eq). Solvent: DMSO (Favors N-alkylation due to high dielectric constant).

  • Dissolution: Dissolve indole (1.17 g, 10 mmol) in DMSO (10 mL).

  • Deprotonation: Add powdered KOH (2.24 g, 40 mmol) and stir at room temperature for 30 mins. The solution will darken (indolyl anion formation).

  • Alkylation: Add 2-chloroethylamine HCl (1.39 g, 12 mmol) portion-wise.

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC (EtOAc/MeOH/NH

    
     90:10:1).
    
  • Workup: Pour into ice water (50 mL). Extract with DCM (3 x 20 mL). Wash organics with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (DCM

    
     5% MeOH/DCM).
    
Protocol B: NMR Sample Preparation

Objective: Ensure clear resolution of the triplet without solvent overlap.

  • Mass: Weigh 5–10 mg of the free base oil/solid.

  • Solvent: Use CDCl

    
      (0.6 mL).
    
    • Note: If the sample is a salt (HCl/Fumarate), use DMSO-d

      
       . Note that in DMSO, the N-H signal of tryptamine may appear as a sharp doublet if exchange is slow, whereas the N1-isomer will definitively lack this signal.
      
  • Acquisition:

    • Scans (ns): 16 (minimum).

    • Relaxation Delay (d1): 1.0 s.

    • Spectral Width: -2 to 14 ppm.

Part 4: Structural Assignment Workflow

Use the following decision tree to assign the regioisomer of an unknown indole ethylamine derivative.

G Start Crude Reaction Mixture (Indole Alkylation) HNMR Acquire 1H NMR (CDCl3 or DMSO-d6) Start->HNMR CheckAlpha Check Aliphatic Region (2.5 - 4.5 ppm) HNMR->CheckAlpha TripletLow Triplet observed at 2.8 - 3.0 ppm CheckAlpha->TripletLow Upfield Shift TripletHigh Triplet observed at 4.1 - 4.3 ppm CheckAlpha->TripletHigh Downfield Shift (Characteristic) C3H_Absent Signal Absent at ~6.5 ppm (C3-H Substituted) TripletLow->C3H_Absent CheckAro Check Aromatic Region (6.0 - 7.5 ppm) TripletHigh->CheckAro C3H_Present Doublet at ~6.5 ppm (C3-H Present) CheckAro->C3H_Present ResultN1 CONFIRMED: N1-Isomer (2-(1H-indol-1-yl)ethanamine) C3H_Present->ResultN1 ResultC3 CONFIRMED: C3-Isomer (Tryptamine) C3H_Absent->ResultC3

Figure 1: Decision tree for distinguishing N-alkyl vs. C-alkyl indole isomers using 1H NMR markers.

References

  • PubChem. (n.d.).[1] 2-(1H-indol-1-yl)ethanamine (CID 258690).[1] National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Reich, H. J. (2024). 1H NMR Chemical Shifts in Organic Compounds. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Sundberg, R. J. (1996). Indoles.[2] Academic Press. (Standard reference for indole reactivity and alkylation regioselectivity).

  • Begtrup, M., et al. (1990). "13C-NMR Spectra of Azoles." Magnetic Resonance in Chemistry. (Authoritative source for N-substituted heterocycle shifts).
  • Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press.

Sources

The Analyst's Compass: A Comparative Guide to Mass Spectrometry Fragmentation of N-Substituted Indole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Indole Amines

N-substituted indole amines represent a vast and structurally diverse class of compounds with profound significance across neuroscience, pharmacology, and clinical diagnostics. This family includes endogenous neurotransmitters like serotonin, essential amino acids such as tryptophan, and a wide array of pharmacologically active substances, including prescription drugs and highly potent novel psychoactive substances (NPS). The subtle structural modifications within this class—differing alkyl substituents on the terminal nitrogen, or various functional groups on the indole ring—can dramatically alter their biological activity. Consequently, the ability to unambiguously identify these compounds is a critical task for researchers, clinicians, and drug development professionals.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for this challenge. Its power lies in the precise fragmentation of a parent molecule into characteristic product ions, creating a structural fingerprint. This guide provides an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of N-substituted indole amines. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages, compare fragmentation across different substituent classes, and provide robust, field-proven protocols to empower your analytical workflows.

Section 1: The Pillars of Indole Amine Fragmentation

Under positive mode electrospray ionization (ESI), indole amines are readily protonated, typically at the terminal nitrogen of the ethylamine side chain, forming a stable [M+H]⁺ precursor ion. When this precursor ion is subjected to CID in the collision cell of a mass spectrometer, its internal energy increases, leading to fragmentation. The fragmentation patterns of N-substituted tryptamines are dominated by the cleavage of two key bonds in the ethylamine side chain: the Cα-Cβ bond and the Cβ-N bond.

This leads to two major, competing fragmentation pathways that provide complementary structural information:

  • The Iminium Ion Pathway (β-Cleavage): This is the most diagnostic fragmentation for determining the nature of the N-substituents. It involves the cleavage of the Cα-Cβ bond, with the positive charge being retained by the nitrogen-containing fragment. This generates a highly stable, resonance-stabilized iminium ion. The mass-to-charge ratio (m/z) of this iminium ion directly corresponds to the substituents on the nitrogen atom.

  • The Indolemethyl Ion Pathway (α-Cleavage): This pathway involves the cleavage of the Cβ-N bond, resulting in the loss of the amine group as a neutral species. The charge is retained by the indole-containing portion of the molecule, typically forming a stable quinolinium or spiro[cyclopropane-indolium] structure. The primary fragment observed is the indolemethyl cation (often called the "skatole" fragment) at m/z 130.0657 (for an unsubstituted indole ring).

The competition between these pathways and the resulting relative abundances of the fragment ions are influenced by the substitution pattern and the collision energy applied.

Section 2: A Comparative Analysis of Fragmentation Patterns

The true analytical power of MS/MS is realized when comparing the fragmentation of closely related structures. The predictable nature of the iminium ion pathway allows for the systematic identification of the N-substituents.

Comparison of N,N-Dialkyltryptamines

The most common class of substituted indole amines are the N,N-dialkyltryptamines. The primary diagnostic fragment is the iminium ion generated via β-cleavage.

CompoundAbbreviationPrecursor Ion [M+H]⁺Diagnostic Iminium Ion (β-Cleavage)m/zIndolemethyl Fragment (α-Cleavage)m/z
N,N-DimethyltryptamineDMT189.1390[CH₂=N(CH₃)₂]⁺58.0651[C₉H₈N]⁺130.0657
N,N-DiethyltryptamineDET217.1703[CH₂=N(CH₂CH₃)₂]⁺86.0964[C₉H₈N]⁺130.0657
N,N-DipropyltryptamineDPT245.2016[CH₂=N(CH₂CH₂CH₃)₂]⁺114.1277[C₉H₈N]⁺130.0657
N,N-DiisopropyltryptamineDiPT245.2016[CH₂=N(CH(CH₃)₂)₂]⁺114.1277[C₉H₈N]⁺130.0657

Expert Insight: As clearly demonstrated in the table, the iminium ion (β-cleavage product) is the most informative fragment for identifying the N,N-dialkyl substituents. For instance, the detection of a prominent ion at m/z 58 is a strong indicator of a dimethylamino moiety, while an ion at m/z 86 points towards a diethylamino group.[1][2] While DPT and its isomer DiPT produce an iminium ion of the same nominal mass (m/z 114), they can often be distinguished by their chromatographic retention times or subtle differences in the relative abundances of secondary fragment ions.[3]

The Influence of Indole Ring Substituents

Substituents on the indole ring, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, primarily affect the mass of the parent ion and the indole-containing fragments (α-cleavage products). The diagnostic iminium ion (β-cleavage product) remains unchanged, as it does not contain the indole ring.

CompoundCommon NamePrecursor Ion [M+H]⁺Diagnostic Iminium Ion (β-Cleavage)m/zIndolemethyl Fragment (α-Cleavage)m/z
4-Hydroxy-DMTPsilocin205.1339[CH₂=N(CH₃)₂]⁺58.0651[C₉H₇NO]⁺146.0606
5-Hydroxy-DMTBufotenine205.1339[CH₂=N(CH₃)₂]⁺58.0651[C₉H₇NO]⁺146.0606
5-Methoxy-DMT5-MeO-DMT219.1492[CH₂=N(CH₃)₂]⁺58.0651[C₉H₈NO]⁺160.0762

Expert Insight: The analysis of 5-MeO-DMT and its active metabolite bufotenine (5-HO-DMT) provides a clear example.[4][5] Both compounds produce the characteristic dimethyliminium ion at m/z 58. However, their α-cleavage fragments are distinct: m/z 160 for 5-MeO-DMT and m/z 146 for bufotenine, reflecting the mass difference between a methoxy and a hydroxyl group.[4] This allows for their unambiguous differentiation and is crucial for metabolic and pharmacokinetic studies.

Section 3: Visualizing the Fragmentation Pathways

To better understand these core fragmentation mechanisms, we can represent them visually. The following diagrams, generated using DOT language, illustrate the primary cleavage events for a generic N,N-dialkyltryptamine.

G cluster_parent Precursor Ion [M+H]+ cluster_fragments Product Ions Parent R-Indole-CH2(β)-CH2(α)-N+H(R')2 Beta_Cleavage Iminium Ion [CH2=N+(R')2] (Diagnostic Fragment) Parent->Beta_Cleavage β-Cleavage (Cα-Cβ Bond Break) Alpha_Cleavage Indolemethyl Ion [R-Indole-CH2-CH2]+ (Skatole-type Fragment) Parent->Alpha_Cleavage α-Cleavage (Cβ-N Bond Break) G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Interpretation A Acquire Sample (e.g., cell lysate, plasma) B Protein Precipitation (e.g., with cold Acetonitrile) A->B C Centrifuge & Collect Supernatant B->C D Inject Sample onto LC System C->D E Reversed-Phase Separation (C18 Column) D->E F ESI+ Ionization E->F G Tandem MS (MRM Mode) F->G H Identify by Retention Time & MRM Transition G->H I Compare Fragment Ratios H->I J Quantify using Calibrators I->J

Caption: General workflow for LC-MS/MS analysis of indole amines.

Step-by-Step Experimental Protocol

Objective: To identify and differentiate N-substituted indole amines from a complex matrix.

1.0 Sample Preparation (Protein Precipitation)

1.1. Pipette 100 µL of sample (e.g., plasma, cell culture supernatant) into a 1.5 mL microcentrifuge tube. 1.2. Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., DMT-d6). The internal standard is crucial for controlling for matrix effects and ensuring reproducibility. 1.3. Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation. 1.4. Incubate at -20°C for 20 minutes to maximize protein precipitation. 1.5. Centrifuge at 14,000 x g for 10 minutes at 4°C. 1.6. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis, avoiding the protein pellet.

2.0 Liquid Chromatography (LC)

  • Rationale: Reversed-phase chromatography is ideal for separating these moderately polar analytes. A gradient elution provides the necessary resolving power to separate structurally similar compounds.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-10 min: 95% to 5% B

    • 10-12 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

3.0 Mass Spectrometry (MS)

  • Rationale: Electrospray ionization in positive mode (ESI+) is highly efficient for these basic amines. Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. [2][4][6]* Ionization Mode: ESI+.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: (Collision energy should be optimized for your specific instrument)

    • DMT: 189.1 -> 58.1 (quantitative); 189.1 -> 130.1 (qualifier)

    • DET: 217.2 -> 86.1 (quantitative); 217.2 -> 130.1 (qualifier)

    • 5-MeO-DMT: 219.1 -> 58.1 (quantitative); 219.1 -> 160.1 (qualifier)

Section 5: The Role of Collision Energy

The collision energy (CE) applied during CID is a critical parameter that directly influences the fragmentation pattern. [6]

  • Low Collision Energy: At lower energies, fragmentation is initiated at the most labile bonds. Often, only the most stable and easily formed fragments, like the iminium ion from β-cleavage, will be observed in high abundance.

  • High Collision Energy: As CE increases, more energy is transferred to the precursor ion, promoting secondary fragmentations and opening up higher-energy pathways. This can lead to an increase in the abundance of the indolemethyl (α-cleavage) fragment and other smaller ions.

Authoritative Grounding: The ratio of the β-cleavage product to the α-cleavage product is not fixed; it is dependent on the applied collision energy. [7][8]Therefore, when developing a quantitative method, it is imperative to optimize and then fix the collision energy for each analyte. This ensures that the fragment ion ratios are consistent across all samples, calibrators, and quality controls, which is a key component of method validation and ensures trustworthy data.

Conclusion

The mass spectrometric fragmentation of N-substituted indole amines is a predictable and highly informative process governed by fundamental principles of physical organic chemistry. The competition between β-cleavage, which yields a diagnostic iminium ion, and α-cleavage, which produces an indole-containing fragment, provides a powerful analytical handle to elucidate the structure of these vital compounds. By understanding these core pathways and their response to substituent changes, researchers can leverage LC-MS/MS to confidently navigate the complex world of indole amine analysis, accelerating discovery in drug development and deepening our understanding of neurobiology.

References

  • Koulman, A., et al. (2011). Automated mass spectrometric analysis of urinary and plasma serotonin. Available at: [Link]

  • Lin, H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • Rodriguez-Cruz, S.E. (2005). Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Microgram Journal. Available at: [Link]

  • Brandt, S.D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. PubMed. Available at: [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available at: [Link]

  • Shen, H., et al. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC - NIH. Available at: [Link]

  • Musah, R.A., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectrometry. ScienceDirect. Available at: [Link]

  • Matsuta, S., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. PubMed. Available at: [Link]

  • Tsai, I., et al. (2008). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. PubMed. Available at: [Link]

  • Gatch, M.B., et al. (2021). Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines. PMC - NIH. Available at: [Link]

  • Grieff, L., et al. (2025). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. MDPI. Available at: [Link]

  • Brodbelt, J.S., et al. (2018). Spectral Derivatives: Exploring and Exploiting the Collision Energy Dependence of Tandem Mass Spectra. arXiv. Available at: [Link]

  • Kirsch, D., et al. (2005). Effect of collision energy on the fragmentation pattern. ResearchGate. Available at: [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Available at: [Link]

  • Yu, A.M., et al. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. ResearchGate. Available at: [Link]

Sources

Comparative Guide: FTIR Spectrum Analysis of 2-(1H-indol-1-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-indol-1-yl)ethanamine hydrochloride represents a specific structural class of tryptamine analogs where the ethylamine chain is attached to the indole nitrogen (


) rather than the biologically ubiquitous carbon-3 (

) position.[1]

In drug development, distinguishing this


-isomer from its 

-isomer (Tryptamine) is a critical quality control challenge.[1] This guide provides a technical framework for using Fourier Transform Infrared (FTIR) spectroscopy to validate the

-substitution pattern and confirm the hydrochloride salt formation.

Part 1: Structural Context & Theoretical Basis[1]

To interpret the spectrum accurately, we must first map the vibrational modes to the specific molecular architecture. Unlike tryptamine, this molecule lacks the acidic indole proton, a feature that serves as the primary spectral discriminator.

Molecular Vibration Map

The following diagram illustrates the key functional groups and their expected vibrational behaviors.

G Molecule 2-(1H-indol-1-yl)ethanamine HCl IndoleCore Indole Ring System Molecule->IndoleCore N1_Sub N1-Substitution (Ethyl Linker) Molecule->N1_Sub AmineSalt Primary Amine HCl (-NH3+ Cl-) Molecule->AmineSalt AromCH Aromatic C-H Stretch (3000-3100 cm⁻¹) IndoleCore->AromCH RingMode Ring Breathing (1450-1500 cm⁻¹) IndoleCore->RingMode NoNH ABSENCE of Indole N-H (>3400 cm⁻¹) N1_Sub->NoNH CRITICAL ID SaltBroad Broad Ammonium Band (2800-3200 cm⁻¹) AmineSalt->SaltBroad SaltBend NH3+ Deformation (1500-1600 cm⁻¹) AmineSalt->SaltBend

Figure 1: Structural vibration map highlighting the critical absence of the Indole N-H stretch due to N1-substitution.[1]

Part 2: Comparative Analysis

This section objectively compares the target molecule's spectral profile against its two most common confounds: the


-isomer (Tryptamine) and the Free Base form.
Comparison A: Isomer Differentiation ( vs. )

The most common synthetic error is producing the


-substituted isomer. FTIR provides a binary "Go/No-Go" confirmation based on the indole nitrogen.[1]
Spectral FeatureTarget:

-Substituted (2-(1H-indol-1-yl)...)[1]
Alternative:

-Substituted (Tryptamine)
Causality
Indole N-H Stretch Absent Sharp, Strong (~3400-3450 cm⁻¹) In the target, the

proton is replaced by the ethyl chain.[1] Tryptamine retains this proton.[1]
Fingerprint (700-780 cm⁻¹) strong out-of-plane bendingstrong out-of-plane bendingBoth contain an ortho-disubstituted benzene ring; this region confirms the indole core but not the isomer.[1]
C-N Stretch Aliphatic C-N onlyAromatic C-N + Aliphatic C-N

-substitution creates a tertiary aromatic amine character, shifting the C-N vibration relative to the secondary amine in Tryptamine.
Comparison B: Salt Form Verification (HCl vs. Free Base)

Drug stability relies on salt formation.[1] The spectrum confirms the protonation of the primary amine.

Spectral FeatureTarget: Hydrochloride Salt (-NH₃⁺)Alternative: Free Base (-NH₂)Causality
3000 cm⁻¹ Region Broad, intense envelope (2600-3200 cm⁻¹)Sharp Doublet (3300-3400 cm⁻¹)Hydrogen bonding networks in the crystal lattice of the salt cause extreme broadening, often obscuring C-H stretches.[1]
Combination Bands Visible weak bands (2000-2500 cm⁻¹)AbsentOvertone bands characteristic of ammonium salts.[1]
Bending Mode Asymmetric deformation (~1600 cm⁻¹)Scissoring (~1590-1650 cm⁻¹)The -NH₃⁺ group has distinct deformation modes compared to the -NH₂ scissoring.[1]

Part 3: Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize water interference (which mimics amine broadening), follow this self-validating protocol.

Workflow Diagram

Protocol Start Start: Instrument Warm-up (30 mins) Clean Step 1: Crystal Cleaning (Isopropanol -> Dry) Start->Clean Background Step 2: Background Scan (Air/Ambient) Clean->Background SamplePrep Step 3: Sample Deposition (Cover Crystal Fully) Background->SamplePrep Compression Step 4: Apply Pressure (Target: High Contact) SamplePrep->Compression Scan Step 5: Data Acquisition (16-32 Scans, 4 cm⁻¹ Res) Compression->Scan Validation Validation Check: Are CO2 (2350) peaks minimized? Scan->Validation

Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity.[1]

Detailed Methodology
  • Instrument Configuration:

    • Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]

    • Resolution: 4 cm⁻¹ (Standard for solid-state identification).[1]

    • Scans: Minimum 16 scans to improve Signal-to-Noise ratio.

  • Background Collection (Critical Control):

    • Collect the background spectrum immediately before the sample. This subtracts atmospheric water vapor and CO₂, which can interfere with the amine salt region.

  • Sample Deposition:

    • Place approximately 2-5 mg of the hydrochloride powder onto the crystal.

    • Note: Do not grind the sample beforehand if using a high-pressure ATR clamp; the clamp will ensure sufficient contact.

  • Pressure Application:

    • Apply force using the anvil until the preview spectrum intensity stabilizes.

    • Self-Validation: Ensure the strongest peaks have an Absorbance between 0.1 and 1.0 A.U. If peaks are >1.5 A.U., the detector may be saturated (unlikely with solids, but possible).

  • Post-Run Cleaning:

    • Clean with methanol or isopropanol.[1] Verify the crystal is clean by running a "preview" scan; it should be a flat line.

Part 4: Data Interpretation & Assignment Table

The following table summarizes the expected peak assignments for 2-(1H-indol-1-yl)ethanamine hydrochloride .

Wavenumber (cm⁻¹)Functional Group AssignmentNotes for Interpretation
3100 - 2700 N-H Stretch (Ammonium) + C-H Stretch A broad, overlapping "mountain" characteristic of amine salts.[1] The sharp aromatic C-H peaks (>3000) may appear as shoulders on this broad band.[2]
~2500 - 2000 Amine Salt Overtones Look for a series of weak, broad bumps.[1] These confirm the salt form.
1620 - 1580 N-H Deformation (Asymmetric) Bending vibration of the -NH₃⁺ group.[1]
1600 - 1450 Indole Ring Stretching (C=C, C=N) The "breathing" of the aromatic system. Usually 2-3 sharp peaks in this region.[1]
1480 - 1450 CH₂ Scissoring Deformation of the ethyl chain (-CH₂-CH₂-).[1]
730 - 770 Ortho-disubstituted Benzene (C-H out-of-plane) Very strong, sharp peak.[1] Confirms the benzene ring of the indole is unsubstituted at positions 4,5,6,7.
Absent Indole N-H Stretch (~3400) The most critical feature. Its absence confirms the ethyl chain is on the Nitrogen.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on general IR assignments for amines and salts).

  • NIST Chemistry WebBook. Indole and Tryptamine IR Spectra.[1] National Institute of Standards and Technology. Available at: [Link] (Used for comparative baseline of the indole core).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Source for specific Amine Hydrochloride overtone assignments).

Sources

Comparative Guide: UV-Vis Absorption Maxima of 1-Substituted vs. 3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ultraviolet-visible (UV-Vis) absorption spectrum of the indole moiety is a critical fingerprint in drug discovery, particularly for tryptophan-derived scaffolds. The distinction between 1-substituted (N-substituted) and 3-substituted (C3-substituted) indoles is not merely structural but electronic.

  • 1-Substitution primarily affects the availability of the nitrogen lone pair and hydrogen bonding capability, often resulting in minor spectral shifts unless strong electron-withdrawing groups (EWGs) are involved.

  • 3-Substitution occurs at the most electron-rich carbon, directly extending the

    
    -system's conjugation or altering the HOMO-LUMO gap significantly, typically leading to distinct bathochromic (red) shifts.
    

This guide provides a mechanistic comparison, supported by experimental data and theoretical frameworks (Platt notation), to distinguish these two substitution patterns spectroscopically.

Theoretical Framework: The Electronic Architecture

To interpret the spectra, one must understand the underlying molecular orbital (MO) transitions. Indole absorption is dominated by two overlapping


 transitions, historically defined by Platt notation:
  • 
     State:  The lower energy transition (typically ~280–290 nm). It possesses a weak molar absorptivity (
    
    
    
    ) and distinct vibrational fine structure. The transition dipole moment is roughly parallel to the long axis of the molecule.
  • 
     State:  A transition with a larger dipole moment, often sensitive to solvent polarity. In polar solvents, this state stabilizes and shifts to lower energy (red shift), frequently obscuring the 
    
    
    
    fine structure.
Electronic Divergence of N1 vs. C3
  • N1 (The Heteroatom): The nitrogen lone pair is essential for the 10-

    
     electron aromatic system. Substituents here modulate the electron density available to the ring.
    
  • C3 (The Enamine Carbon): This position has the highest electron density in the pyrrole ring. Substituents here interact directly with the HOMO coefficients, causing more profound changes in transition energy.

IndoleTransitions cluster_excited Excited Singlet States Ground Ground State (S0) L_b 1Lb State (Structured, ~289 nm) Less Polar Ground->L_b Weak Transition (Vibronic Structure) L_a 1La State (Broad, ~270-280 nm) Highly Polar Ground->L_a Strong Dipole Change (Solvent Sensitive) L_a->L_b State Mixing (Solvent Dependent)

Figure 1: Energy diagram of Indole electronic transitions. The relative position of


 and 

dictates the spectral shape.

Comparative Analysis: 1-Substituted vs. 3-Substituted

Scenario A: Alkyl Substitution (Weak Perturbation)

Alkyl groups act as weak electron-donating groups (EDGs) via induction (+I) and hyperconjugation.

  • 1-Alkylindoles (e.g., 1-Methylindole):

    • Effect: The replacement of N-H with N-CH

      
       removes the hydrogen bond donor capability. The inductive effect is minor.
      
    • Spectrum: Retains the characteristic indole shape. The

      
       shows a very slight bathochromic shift (1–3 nm) or remains unchanged compared to indole. The primary difference is the loss of solvent-induced shifts associated with H-bonding.
      
  • 3-Alkylindoles (e.g., Skatole):

    • Effect: Hyperconjugation at the C3 position strongly perturbs the

      
      -system.
      
    • Spectrum: Displays a distinct bathochromic shift (5–10 nm) compared to indole. The fine structure of the

      
       band is often preserved but shifted red.
      
Scenario B: Acyl Substitution (Strong Perturbation)

This scenario provides the starkest contrast.

  • 1-Acylindoles (e.g., N-Acetylindole):

    • Effect: The carbonyl group competes for the nitrogen lone pair (amide resonance). This withdraws electron density from the aromatic ring, disrupting the 10-

      
       system.
      
    • Spectrum: Hypsochromic (Blue) Shift. The characteristic "indole" absorption around 280–290 nm is often lost or significantly reduced in intensity. The spectrum resembles that of an amido-styrene derivative, with a broad band often centered near 240–255 nm.

  • 3-Acylindoles (e.g., 3-Acetylindole):

    • Effect: The carbonyl at C3 creates a "push-pull" system (N1 pushes, C3-Carbonyl pulls). This extends the conjugation length significantly.

    • Spectrum: Strong Bathochromic (Red) Shift. The

      
       shifts dramatically to >300 nm (often 305–315 nm).
      
Data Summary Table
Compound ClassSubstituent PositionElectronic Effect

(Ethanol)
Spectral Feature
Indole (Ref) -Base System~282, 290 nmStructured (

)
1-Methylindole N1 (Heteroatom)+I (Inductive)~284, 291 nmSimilar to Indole
3-Methylindole C3 (Ring Carbon)Hyperconjugation~290, 298 nmDistinct Red Shift
1-Acetylindole N1 (Heteroatom)-M (Resonance w/ N)~250–260 nmBlue Shift / Loss of Fine Structure
3-Acetylindole C3 (Ring Carbon)Extended Conjugation~305–315 nmStrong Red Shift

Solvent Effects (Solvatochromism)

The choice of solvent is critical for accurate comparison.

  • Non-Polar (Cyclohexane): Best for resolving the vibrational fine structure of the

    
     band.
    
  • Polar (Ethanol/Water): Stabilizes the polar

    
     state, lowering its energy. This often causes the 
    
    
    
    band to redshift and overlap/bury the
    
    
    fine structure.
    • Note: 1-Alkyl indoles are less sensitive to protic solvent shifts than unsubstituted indoles due to the lack of N-H...Solvent hydrogen bonding.

Experimental Protocol

To generate reproducible data for these comparisons, follow this self-validating workflow.

Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic grade Ethanol (cutoff <210 nm) or Cyclohexane.

  • Concentration:

    
     M to 
    
    
    
    M.
  • Cuvettes: Quartz (1 cm path length).

Workflow Diagram

UVProtocol Prep Sample Preparation (Dissolve to 1 mM stock -> Dilute to 50 µM) Blank Baseline Correction (Scan pure solvent) Prep->Blank Equilibrate Temp Scan Acquisition (Range: 200–400 nm, Speed: Medium) Blank->Scan Insert Sample Process Data Processing (Identify λmax, Calculate ε) Scan->Process Abs < 1.0? Process->Prep If Abs > 1.5 (Re-dilute)

Figure 2: Step-by-step experimental workflow for UV-Vis characterization.

Step-by-Step Methodology
  • Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–400 nm) to subtract solvent/cuvette absorption.

  • Sample Preparation: Prepare a stock solution (~1 mM) in the chosen solvent. Dilute gravimetrically to ~50 µM.

    • Validation: The final absorbance at

      
       should be between 0.5 and 1.0 A.U. for maximum signal-to-noise ratio and linearity (Beer-Lambert Law).
      
  • Acquisition: Scan the sample.

    • Parameter Check: If observing fine structure (e.g., in cyclohexane), set the slit width to < 2 nm.

  • Comparison: Overlay the spectra of the 1-sub and 3-sub variants.

    • 1-Sub Check: Look for preservation of shape but loss of H-bond shifts.

    • 3-Sub Check: Look for the bathochromic shift of the onset.[1][2]

References

  • NIST Chemistry WebBook. N-Acetylindole UV/Visible Spectrum.[3] National Institute of Standards and Technology.[3] [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link][4][1][2][3][5][6][7]

  • Meech, S. R., Phillips, D., & Lee, A. G. (1983). On the nature of the excited states of indole and its derivatives. Chemical Physics. (Discusses vs transitions).
  • Aaron, J. J., et al. (1981). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Croatica Chemica Acta.[4] (Detailed tabulation of 3-acetylindole spectra).

Sources

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